Therapeutic Potential of Tetrahydropyran-4-yloxy Derivatives in Oncology: A Technical Guide for Drug Discovery Professionals
Therapeutic Potential of Tetrahydropyran-4-yloxy Derivatives in Oncology: A Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydropyran (THP) moiety is a recognized "privileged scaffold" in medicinal chemistry, integral to the structure of several approved therapeutic agents. Its favorable physicochemical properties, including its role as a bioisostere of cyclohexane with improved aqueous solubility and its capacity for hydrogen bonding, make it an attractive structural component in modern drug design.[1] This technical guide provides an in-depth exploration of a specific, yet underexplored, subclass: tetrahydropyran-4-yloxy derivatives, for oncological applications. We synthesize the current understanding of their therapeutic potential by examining their synthesis, known and potential molecular targets, mechanisms of action, and structure-activity relationships. This guide provides field-proven, detailed protocols for the preclinical evaluation of these compounds and outlines future directions for research and development in this promising area of oncology.
The Tetrahydropyran Scaffold: A Privileged Structure in Oncology Drug Design
The tetrahydropyran ring system is a cornerstone of many biologically active compounds, from natural products to synthetic pharmaceuticals.[2] Unlike its carbocyclic analogue, cyclohexane, the oxygen atom in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, potentially enhancing target binding and improving pharmacokinetic (ADME) profiles.[1] This has led to its incorporation into numerous drugs, including the FLT3 inhibitor gilteritinib (Xospata®), approved for acute myeloid leukemia, which features a popular amino-THP substituent.[1]
The focus of this guide, the tetrahydropyran-4-yloxy scaffold, positions a substituent at the 4-position via an ether linkage. This specific arrangement offers a versatile vector for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. While systematic investigation into this specific derivative class is nascent, related pyran structures have shown significant promise in targeting key oncogenic pathways.[2]
Synthetic Strategies for Tetrahydropyran Derivatives
The construction of the substituted tetrahydropyran ring is a critical step in the synthesis of these derivatives. Various methods have been developed, with the Prins-type cyclization being a common and effective route for creating tetrahydropyran-4-one precursors.[2][3] These ketones can then be further modified to introduce the 4-yloxy substituent.
Caption: Generalized workflow for the synthesis of tetrahydropyran-4-yloxy derivatives.
Generalized Experimental Protocol: Synthesis via Prins Cyclization and Etherification
This protocol describes a general, two-stage process for synthesizing a tetrahydropyran-4-yloxy derivative, starting from an unsaturated alcohol and an aldehyde.
Part A: Synthesis of Tetrahydropyran-4-one Intermediate
-
Reaction Setup: To a solution of an unsaturated alcohol (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst (e.g., InCl₃, 0.1 eq) at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran-4-one derivative.[2]
Part B: Synthesis of Tetrahydropyran-4-yloxy Derivative
-
Reduction: Dissolve the tetrahydropyran-4-one (1.0 eq) in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Etherification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude tetrahydropyran-4-ol. Dissolve this intermediate in anhydrous tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.2 eq) at 0°C, followed by the desired alkyl or aryl halide (R-X, 1.1 eq).
-
Final Purification: Allow the reaction to proceed until completion. Quench carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the final product via column chromatography.
Key Molecular Targets and Mechanisms of Action
Derivatives containing the tetrahydropyran scaffold have been shown to modulate a variety of oncogenic targets. While direct studies on tetrahydropyran-4-yloxy compounds are limited, data from structurally related molecules provide a strong basis for their potential mechanisms of action.
Inhibition of Oncogenic Kinases
Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.
-
ALK5 (TGF-β Receptor I): The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers.[4] A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of ALK5.[4] Notably, compound 8h from this series inhibited ALK5 autophosphorylation with an IC₅₀ of 25 nM and demonstrated significant tumor growth inhibition in a CT26 xenograft model.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of cell cycle progression, CDK2 is a well-validated cancer target.[5] Certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity and downregulating the expression of CDK2.[5] This suggests that the broader pyran scaffold is a viable starting point for developing CDK inhibitors.
-
EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives, such as dihydropyrano[2,3-c]pyrazoles, have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, with some compounds showing significantly higher potency than the reference drug erlotinib.[6]
Interference with DNA Topology
-
Topoisomerase I (Topo I): This essential enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death. A series of 4-acyloxy derivatives of robustic acid, a linear pyranocoumarin, exhibited potent Topo I inhibitory activity and cytotoxicity against several cancer cell lines, including HL-60 (leukemia).[7][8] The most active compounds, 2g and 2i , had IC₅₀ values of 16.63 µM and 16.38 µM, respectively, against HL-60 cells, with minimal toxicity to normal cell lines.[7][8]
Induction of Apoptosis
A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis. Many pyran-containing derivatives exert their cytotoxic effects through this mechanism.[2] For instance, active 4H-pyran derivatives were found to induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene.[5] This is often a consequence of upstream events like kinase inhibition or DNA damage.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
Preclinical Evaluation: Key Methodologies
A systematic evaluation of novel compounds is essential to determine their therapeutic potential. The following protocols are foundational for assessing the anticancer activity of tetrahydropyran-4-yloxy derivatives in vitro.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyran-4-yloxy derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]
Data Summary: Cytotoxicity of Related Pyran Derivatives
| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| 4H-Pyran Derivative (4d) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 75.10 | [5] |
| 4H-Pyran Derivative (4k) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 85.88 | [5] |
| Dihydropyrano[2,3-c]pyrazole (1) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |
| Dihydropyrano[2,3-c]pyrazole (12) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |
| 4-Acyloxy Robustic Acid (2g) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.63 | [7] |
| 4-Acyloxy Robustic Acid (2i) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.38 | [7] |
Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.[8]
Caption: Workflow from compound synthesis to in-vitro evaluation.
Structure-Activity Relationship (SAR) and Future Outlook
The available data, although fragmented across different pyran scaffolds, provides initial SAR insights. For instance, studies on salvinal derivatives show that modifications at the C-4' position of a phenyl ring can significantly impact anticancer activity.[9] Similarly, for 4-acyloxy robustic acid derivatives, the presence of electron-withdrawing groups on the 4-aroyl substituent appears to correlate with higher potency.[7]
The exploration of tetrahydropyran-4-yloxy derivatives as potential anticancer agents is a promising but significantly underexplored field of research.[2]
Future Directions:
-
Systematic Library Synthesis: There is a critical need to synthesize a diverse library of tetrahydropyran-4-yloxy derivatives to establish a clear and robust SAR.[2]
-
Target Deconvolution: For hit compounds identified in phenotypic screens, target deconvolution studies will be essential to identify their molecular targets and elucidate their mechanisms of action.
-
In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant in vivo cancer models (e.g., xenografts) to evaluate their efficacy, pharmacokinetics, and safety profiles.[4]
-
Advanced Drug Delivery: The tetrahydropyran scaffold could be incorporated into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs), to achieve targeted delivery to cancer cells and improve the therapeutic index.[10]
By leveraging the advantageous properties of the tetrahydropyran scaffold and systematically exploring the chemical space offered by the 4-yloxy substitution, researchers can unlock the full therapeutic potential of this chemical class for the next generation of oncology drugs.
References
- Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and - Benchchem. (URL: )
- Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors - PubMed. (2022). Bioorganic & Medicinal Chemistry Letters. (URL: _)
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold - Arkivoc. (2019). Arkivoc. (URL: )
- Structure-activity relationship of anticancer drug candid
- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - MDPI. (2019). Molecules. (URL: )
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025). Frontiers in Chemistry. (URL: )
- Tetrahydropyrans in Drug Discovery - PharmaBlock. (URL: )
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (2020). Frontiers in Chemistry. (URL: )
- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. (2019). Molecules. (URL: )
- Anticancer properties of 1,2,4-triazole derivatives (liter
- Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC. (2023). International Journal of Molecular Sciences. (URL: )
- Biosynthesis of anticancer phytochemical compounds and their chemistry - Frontiers. (2023). Frontiers in Pharmacology. (URL: )
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - MDPI. (2016). Marine Drugs. (URL: )
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
